molecular formula C10H14 B153831 3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene CAS No. 125510-63-6

3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene

Cat. No. B153831
M. Wt: 134.22 g/mol
InChI Key: SMHXQFOMTABFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene, commonly known as DMC, is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC is a small molecule that can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants.

Scientific Research Applications

DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. Ethylene is a plant hormone that regulates various physiological processes such as fruit ripening, leaf senescence, and stress responses. DMC can be used to inhibit ethylene receptors in plants, which can help researchers understand the role of ethylene in these processes. DMC can also be used as a tool to study the effects of ethylene on plant growth and development.

Mechanism Of Action

The mechanism of action of DMC involves the inhibition of ethylene receptors in plants. Ethylene receptors are membrane-bound proteins that bind to ethylene and initiate a signaling cascade that leads to changes in gene expression and physiological responses. DMC binds to the ethylene receptors and prevents ethylene from binding, thereby inhibiting the signaling cascade. This results in the suppression of ethylene-induced responses in plants.

Biochemical And Physiological Effects

The biochemical and physiological effects of DMC depend on the concentration and duration of exposure. At low concentrations, DMC can inhibit ethylene-induced responses in plants, such as fruit ripening and leaf senescence. At higher concentrations, DMC can cause growth inhibition and leaf chlorosis. In addition, DMC can affect the expression of genes involved in ethylene signaling pathways and stress responses in plants.

Advantages And Limitations For Lab Experiments

One of the advantages of using DMC in lab experiments is its specificity for ethylene receptors in plants. DMC does not affect other signaling pathways or receptors, which allows researchers to study the effects of ethylene in isolation. Another advantage is the ease of application, as DMC can be applied topically or through irrigation systems. However, one limitation is the potential for off-target effects at high concentrations, which can lead to unintended consequences. In addition, DMC can be expensive and may not be readily available in some regions.

Future Directions

There are several future directions for research on DMC, including the development of more efficient synthesis methods and the optimization of reaction conditions. In addition, researchers can explore the potential applications of DMC in crop production, such as the regulation of fruit ripening and the improvement of stress tolerance. Further studies can also investigate the effects of DMC on plant-microbe interactions and the potential for DMC to affect non-target organisms in the environment.
Conclusion:
In conclusion, DMC is a cyclopropene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. DMC can be synthesized using various methods, and its mechanism of action involves the inhibition of ethylene receptors in plants. DMC has several potential applications in scientific research, including the study of ethylene signaling pathways in plants. While DMC has advantages for lab experiments, there are also limitations and potential risks at high concentrations. Future research can explore the potential applications of DMC in crop production and the effects of DMC on plant-microbe interactions.

Synthesis Methods

DMC can be synthesized using various methods, including the reaction of 3-methylcyclopropene with 3,3-dimethyl-1-butyne in the presence of a catalyst such as palladium. Another method involves reacting 3-methylcyclopropene with 3,3-dimethyl-1-butene in the presence of a strong base such as potassium tert-butoxide. The yield of DMC can be improved by optimizing the reaction conditions such as temperature, pressure, and reactant ratio.

properties

CAS RN

125510-63-6

Product Name

3-(3,3-Dimethylbut-1-ynyl)-3-methylcyclopropene

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

3-(3,3-dimethylbut-1-ynyl)-3-methylcyclopropene

InChI

InChI=1S/C10H14/c1-9(2,3)5-6-10(4)7-8-10/h7-8H,1-4H3

InChI Key

SMHXQFOMTABFQB-UHFFFAOYSA-N

SMILES

CC1(C=C1)C#CC(C)(C)C

Canonical SMILES

CC1(C=C1)C#CC(C)(C)C

synonyms

Cyclopropene, 3-(3,3-dimethyl-1-butynyl)-3-methyl- (9CI)

Origin of Product

United States

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